molecular formula C8H15BO2 B2506070 Vinylboronic acid pinacol ester CAS No. 72824-04-5; 75927-49-0

Vinylboronic acid pinacol ester

Cat. No.: B2506070
CAS No.: 72824-04-5; 75927-49-0
M. Wt: 154.02
InChI Key: DPGSPRJLAZGUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Vinylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: Converts the boronic ester to the corresponding alcohol.

    Reduction: Reduces the ester to the corresponding alkane.

    Substitution: Involves the replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.

    Reduction: Often employs lithium aluminum hydride or similar reducing agents.

    Substitution: Utilizes various nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include alcohols, alkanes, and substituted alkenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which vinylboronic acid pinacol ester exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. This process includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst. The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .

Comparison with Similar Compounds

  • Isopropenylboronic acid pinacol ester
  • Allylboronic acid pinacol ester
  • Vinylboronic acid MIDA ester

Comparison: Vinylboronic acid pinacol ester is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better regioselectivity and functional group compatibility, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGSPRJLAZGUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997301
Record name 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75927-49-0
Record name 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.